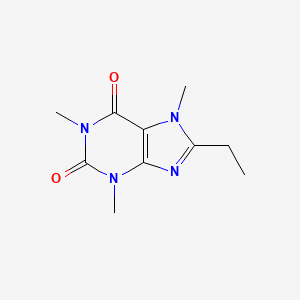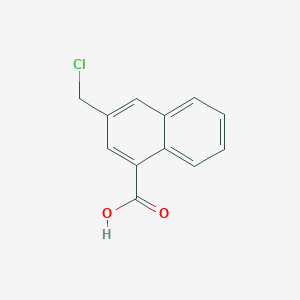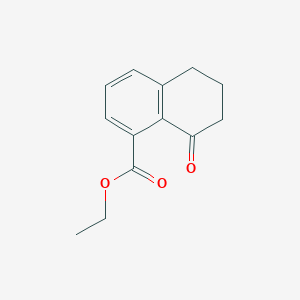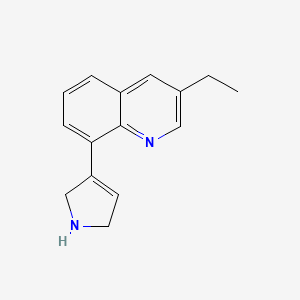
8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline is an organic compound that features a quinoline core substituted with an ethyl group at the 3-position and a 2,5-dihydro-1H-pyrrol-3-yl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride, followed by cyclization to form the pyrrole ring . Another approach involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation .
Industrial Production Methods
For industrial production, the optimization of reaction conditions is crucial. The use of commercially available reagents and common laboratory equipment allows for the production of up to 60 grams of the target compound in one run . The process involves the use of t-BuOK as a base for the triflation step and a one-pot protocol for efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the pyrrole ring.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core and the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for condensation reactions, palladium catalysts for borylation, and t-BuOK as a base .
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyrrole derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Mechanism of Action
The mechanism of action of 8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and have been studied for their pharmaceutical and biological activities.
S-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate: This compound contains a pyrrole ring and has been studied for its interactions and mechanism of action.
Uniqueness
8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
8-(2,5-dihydro-1H-pyrrol-3-yl)-3-ethylquinoline |
InChI |
InChI=1S/C15H16N2/c1-2-11-8-12-4-3-5-14(15(12)17-9-11)13-6-7-16-10-13/h3-6,8-9,16H,2,7,10H2,1H3 |
InChI Key |
LQKDSNVXBZXVBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=C1)C=CC=C2C3=CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


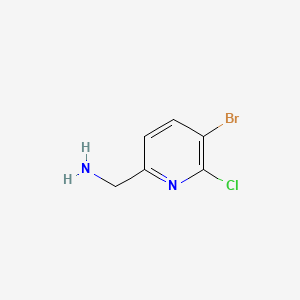
![1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)
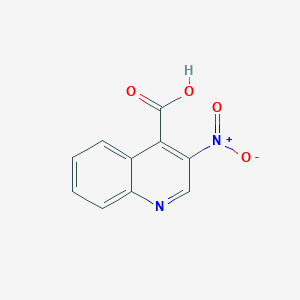

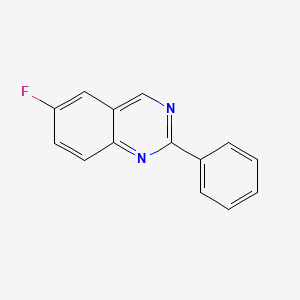
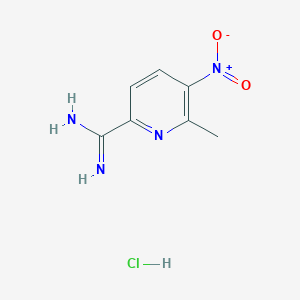
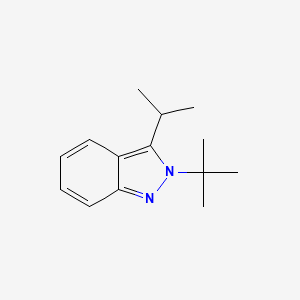
![2-(Ethyldimethylsilyl)benzo[d]thiazole](/img/structure/B11885206.png)
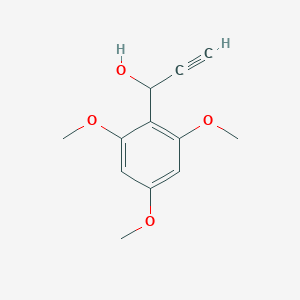
![3-(4-Aminothieno[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B11885218.png)
